[(1,1-Dioxidotetrahydrothien-3-yl)thio]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1,1-Dioxidotetrahydrothien-3-yl)thio]acetic acid is a biochemical compound with the molecular formula C6H10O4S2 and a molecular weight of 210.27 . It is primarily used in proteomics research . This compound features a thienyl group, which is a sulfur-containing heterocycle, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(1,1-Dioxidotetrahydrothien-3-yl)thio]acetic acid typically involves the oxidation of tetrahydrothiophene derivatives. The reaction conditions often include the use of strong oxidizing agents such as hydrogen peroxide or peracids under controlled temperatures to ensure the formation of the dioxidotetrahydrothienyl structure .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the availability of high-purity starting materials, and optimizing reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: [(1,1-Dioxidotetrahydrothien-3-yl)thio]acetic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to sulfide.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents under acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thienyl derivatives.
Scientific Research Applications
[(1,1-Dioxidotetrahydrothien-3-yl)thio]acetic acid is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for [(1,1-Dioxidotetrahydrothien-3-yl)thio]acetic acid involves its interaction with various molecular targets. The thienyl group can participate in π-π interactions with aromatic residues in proteins, while the sulfone group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and other proteins, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
- [(1,1-Dioxidotetrahydrothien-3-yl)thio]propionic acid
- [(1,1-Dioxidotetrahydrothien-3-yl)thio]butanoic acid
Comparison: [(1,1-Dioxidotetrahydrothien-3-yl)thio]acetic acid is unique due to its specific acetic acid moiety, which provides distinct reactivity compared to its propionic and butanoic acid analogs. The acetic acid derivative is more reactive in substitution reactions due to the shorter carbon chain, making it a preferred choice in certain synthetic applications.
Properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4S2/c7-6(8)3-11-5-1-2-12(9,10)4-5/h5H,1-4H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTOTGKRRDVGAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.